2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide
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Overview
Description
2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone core linked to a hydroxyphenyl group and an acetamide moiety. Its molecular formula is C22H18N4O3, and it has a molecular weight of 386.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of 4-(4-hydroxyphenyl)phthalazin-1-one from phthalic anhydride and 4-aminophenol under acidic conditions.
Coupling Reaction: The phthalazinone derivative is then coupled with 4-aminophenol in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) to form the intermediate compound.
Final Step: The intermediate is reacted with 2-chloroacetamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under oxidative conditions.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)phthalazin-1-one: Shares the phthalazinone core but lacks the acetamide moiety.
2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)ethanol: Similar structure but with an ethanol group instead of acetamide.
Uniqueness
2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide is unique due to its combination of the phthalazinone core, hydroxyphenyl group, and acetamide moiety, which confer distinct chemical and biological properties .
Properties
CAS No. |
489416-53-7 |
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Molecular Formula |
C22H18N4O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]phenoxy]acetamide |
InChI |
InChI=1S/C22H18N4O3/c23-20(28)13-29-17-11-7-15(8-12-17)24-22-19-4-2-1-3-18(19)21(25-26-22)14-5-9-16(27)10-6-14/h1-12,27H,13H2,(H2,23,28)(H,24,26) |
InChI Key |
JMIDARAHTTVZCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)OCC(=O)N)C4=CC=C(C=C4)O |
solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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